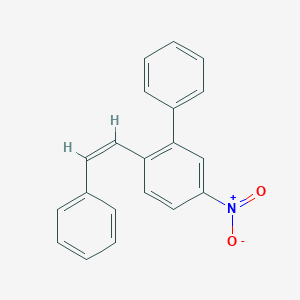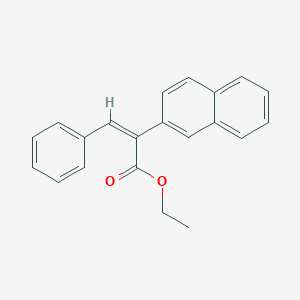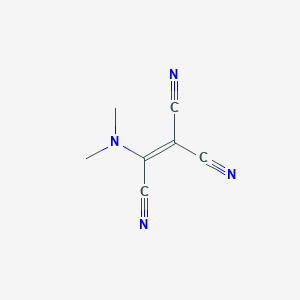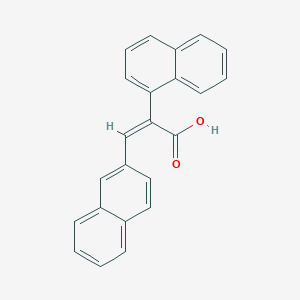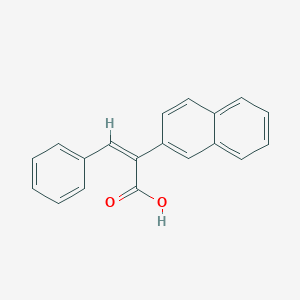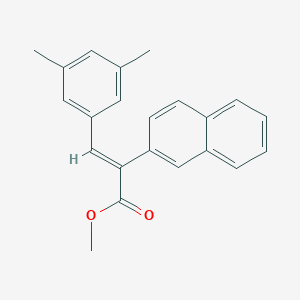![molecular formula C11H18N2O2S B371643 1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide](/img/structure/B371643.png)
1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide: is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide typically involves multiple steps. One common method includes the reaction of 3-ethyl-3-hydroxymethyloxetane with diethyl carbonate and trihydroxypropane to form an intermediate compound. This intermediate is then reacted with allyl bromide to produce 3-ethyl-3-allylmethoxy oxetane. Finally, the target compound is synthesized by reacting this intermediate with 1,1,3,3,5,5-hexamethyltrisiloxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,5,5-Hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane: Another compound with a similar hexamethyl structure but different functional groups.
Trisiloxane, 1,1,3,3,5,5-hexamethyl-: Shares the hexamethyltrisiloxane backbone but lacks the spiro structure.
Uniqueness
1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C11H18N2O2S |
|---|---|
Molecular Weight |
242.34g/mol |
IUPAC Name |
1,1,3,3,6,6-hexamethyl-5-oxo-5位4-thia-7,8-diazaspiro[3.4]oct-7-en-2-one |
InChI |
InChI=1S/C11H18N2O2S/c1-8(2)7(14)9(3,4)11(8)13-12-10(5,6)16(11)15/h1-6H3 |
InChI Key |
VXPWBFXELIXDQW-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C(C12N=NC(S2=O)(C)C)(C)C)C |
Canonical SMILES |
CC1(C(=O)C(C12N=NC(S2=O)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



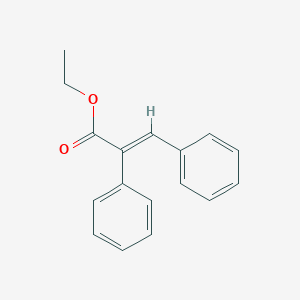
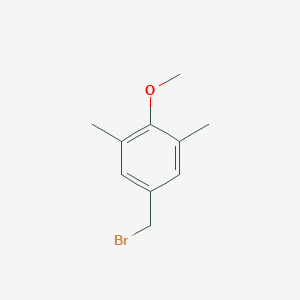


![2-Propionyl-4-oxatetracyclo[6.2.1.0~2,7~.0~3,5~]undec-9-en-6-one](/img/structure/B371575.png)

